Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(4-chlorophenyl)-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUWUPQMWXWIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(4-chlorophenyl)-1-hydroxypropan-2-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding carbonyl compound.
Reduction: Regeneration of the hydroxy compound.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Scientific Research Applications
1. Synthesis Intermediate
Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, facilitating the development of new compounds with potential therapeutic applications.
2. Enzyme Inhibition Studies
This compound has been utilized in biological research to study enzyme inhibition. Specifically, it can interact with enzymes involved in metabolic pathways, making it a candidate for investigating mechanisms of action in drug development. For instance, its interaction with specific protein targets can provide insights into its potential as an inhibitor for enzymes linked to diseases such as cancer and neurodegenerative disorders .
3. Pharmaceutical Development
this compound is being explored for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory properties and could be used to develop drugs targeting inflammatory diseases .
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of specific metabolic enzymes, this compound was found to significantly reduce enzyme activity in vitro. This suggests its potential role as a lead compound for developing inhibitors that could be used in treating metabolic disorders .
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory stimuli. Results indicated that this compound reduced the production of pro-inflammatory cytokines, highlighting its potential therapeutic benefits in inflammatory diseases .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Synthesis Intermediate | Used in the synthesis of complex organic molecules | Facilitates drug discovery |
| Enzyme Inhibition | Investigates inhibition of metabolic enzymes | Potential treatment for metabolic disorders |
| Pharmaceutical Development | Explored for anti-inflammatory properties | Development of new anti-inflammatory drugs |
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme targets and the context of the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
Compound 1: Tert-butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8)
- Molecular Formula: C₁₃H₁₈ClNO₂ .
- Substituents : Phenethyl group (C₆H₅CH₂CH₂-) instead of the hydroxyl-containing propan-2-yl chain.
- Key Differences :
- Lacks the hydroxyl group, reducing polarity.
- Shorter alkyl chain (two carbons vs. three carbons in the target compound).
- Lower molecular weight (255.74 g/mol vs. ~269.7 g/mol for the target compound, estimated based on structural modifications).
Compound 2: (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
Physical and Chemical Properties
Reactivity and Stability
- Target Compound: Hydroxyl group may participate in hydrogen bonding or oxidation reactions. Carbamate group hydrolyzes under acidic/basic conditions to release tert-butanol and an amine intermediate.
- Compound 1 :
- Lacks hydroxyl, making it less reactive toward oxidation. Stable under recommended storage conditions .
Biological Activity
Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate, with the molecular formula and CAS number 235439-54-0, is a compound of significant interest in biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is synthesized through the reaction of tert-butyl carbamate with 3-(4-chlorophenyl)-1-hydroxypropan-2-yl chloride in the presence of a base like triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbamate group, resulting in a stable product suitable for further biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. It functions as an enzyme inhibitor by binding to active sites, thus obstructing catalytic activities. This inhibition can manifest in various biological effects, including:
- Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory pathways.
- Anticancer properties : Potentially through modulation of cell signaling pathways related to cancer progression .
Anti-inflammatory and Anticancer Properties
Research has indicated that this compound exhibits anti-inflammatory activity by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that this compound can protect astrocytes from apoptosis induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
In cancer models, the compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved often depend on the type of cancer being studied.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound could significantly reduce cell viability loss in astrocytes exposed to amyloid-beta, suggesting protective effects against neurotoxicity .
- Another investigation highlighted its potential as a biochemical probe for studying enzyme mechanisms, particularly in relation to inflammation and cancer biology.
- In Vivo Studies :
Comparative Analysis
The following table summarizes key findings from various studies on this compound:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves coupling tert-butyl carbamate derivatives with substituted chlorophenyl intermediates. For example, a tert-butyl carbamate group can be introduced via nucleophilic substitution or reductive amination. Optimization strategies include:
- Using anhydrous solvents (e.g., THF) and inert atmospheres (argon) to prevent hydrolysis .
- Employing Grignard reagents (e.g., methylmagnesium bromide) for stereoselective hydroxypropyl group formation .
- Monitoring reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the presence of the tert-butyl group (~1.2 ppm singlet) and hydroxypropan-2-yl moiety .
- IR spectroscopy to identify carbonyl (1685–1700 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) stretches .
- Mass spectrometry (ESI or EI) to verify molecular weight (e.g., calculated 255.74 g/mol for C₁₃H₁₈ClNO₂) .
- HPLC with UV detection for purity assessment (≥95% recommended for biological assays).
Q. What are the stability considerations for storing and handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at room temperature, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate group .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to minimize inhalation/contact. Spills should be cleaned with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. To address this:
- Perform differential scanning calorimetry (DSC) to identify polymorph transitions .
- Recrystallize the compound using solvents like ethyl acetate/hexane to isolate pure crystalline forms .
- Cross-validate solubility data using standardized protocols (e.g., shake-flask method in buffered solutions) .
Q. What mechanistic insights support the role of this compound as a prolyl-hydroxylase inhibitor, and how can its bioactivity be validated?
- Methodological Answer : The tert-butyl carbamate group may sterically hinder enzyme-substrate interactions, while the chlorophenyl moiety enhances binding affinity. Validation strategies include:
- Enzyme inhibition assays (e.g., measuring HIF-1α stabilization in hypoxic cells) .
- Molecular docking studies to model interactions with the prolyl-hydroxylase active site .
- SAR analysis by synthesizing analogs (e.g., biphenyl or fluorophenyl derivatives) to isolate critical functional groups .
Q. What computational methods are suitable for predicting the reactivity and degradation pathways of this compound?
- Methodological Answer :
- Use DFT calculations (e.g., Gaussian software) to model hydrolysis of the carbamate group under acidic/basic conditions .
- Apply molecular dynamics simulations to assess stability in aqueous environments (e.g., solvation free energy) .
- Predict degradation products via in silico fragmentation tools (e.g., Mass Frontier) and cross-check with LC-MS data .
Q. How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?
- Methodological Answer :
- Conduct acute toxicity assays using model organisms (e.g., Daphnia magna) under OECD guidelines .
- Perform biodegradation studies in simulated wastewater to estimate half-life and persistence .
- Use read-across approaches with structurally similar compounds (e.g., 3-(4-chlorophenyl)propanoic acid) to infer ecotoxicological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
